
N-(2-甲基吡啶-3-基)乙酰胺
描述
N-(2-Methylpyridin-3-yl)acetamide is a chemical compound with the CAS number 34050-39-0 . It has a molecular weight of 150.18 . The IUPAC name for this compound is N-(2-methyl-3-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of N-(2-Methylpyridin-3-yl)acetamide can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis
The InChI code for N-(2-Methylpyridin-3-yl)acetamide is 1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) . The InChI key is FWYOCGXRWCWTRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(2-Methylpyridin-3-yl)acetamide is a solid at room temperature . It should be stored sealed and dry at 2-8°C .科学研究应用
铜(II)配合物与空间位阻大的配体
N-(2-甲基吡啶-3-基)乙酰胺衍生物,如 N-(6-甲基吡啶-2-基)乙酰胺,因其在铜(II)配合物的研究中使用而著称。由于配体的空间位阻和给电子特性,这些配合物表现出有趣的配位性质。这项研究对于理解这些铜配合物在催化和材料科学等领域的多样配位化学和潜在应用至关重要 (Smolentsev, 2017)。
有机合成中的氧化反应性
2-(吡啶-2-基)-N,N-二苯乙酰胺及其甲基取代变体的氧化反应性为合成途径和反应机理提供了见解。这些研究对于开发新的合成策略和理解有机化学中相关化合物的反应性模式至关重要 (Pailloux 等人,2007)。
抗过敏剂
N-(吡啶-4-基)-(吲哚-3-基)乙酰胺与 N-(2-甲基吡啶-3-基)乙酰胺在结构上相关,已被探索为潜在的抗过敏剂。这些化合物在抑制组胺释放和其他过敏反应方面显示出显着的活性,突出了它们在开发新抗过敏药物方面的潜力 (Menciu 等人,1999)。
振动和光谱研究
N-(5-氨基吡啶-2-基)乙酰胺等相关化合物的振动和光谱研究有助于了解这些分子的结构和电子性质。此类研究在材料科学、制药和化学工程中至关重要,用于设计和开发新材料和药物 (Asath 等人,2016)。
烟碱类杀虫剂的合成
与 N-(2-甲基吡啶-3-基)乙酰胺密切相关的甲基吡啶衍生物是合成烟碱类杀虫剂(如吡虫啉和啶虫脒)中的重要中间体。在农业领域,开发这些中间体的有效且安全的方法对于虫害控制至关重要 (Sang 等人,2020)。
分子对接和密度泛函理论研究
对与 N-(2-甲基吡啶-3-基)乙酰胺在结构上相似的化合物进行的理论研究,包括分子对接和密度泛函理论,为其生物活性和电子性质提供了宝贵的见解。这些研究在药物设计和发现中至关重要,特别是在识别糖尿病等疾病的潜在抑制剂方面 (Mary 等人,2020)。
安全和危害
The safety information for N-(2-Methylpyridin-3-yl)acetamide indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
属性
IUPAC Name |
N-(2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOCGXRWCWTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

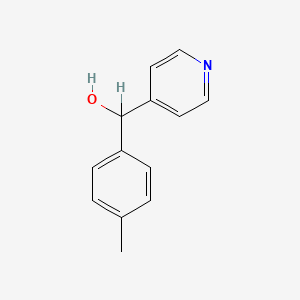
![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

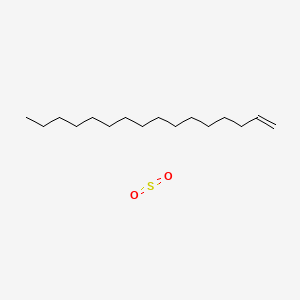
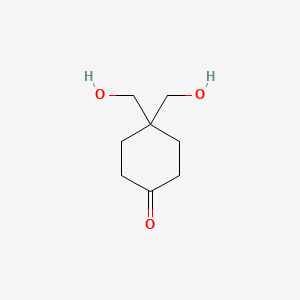
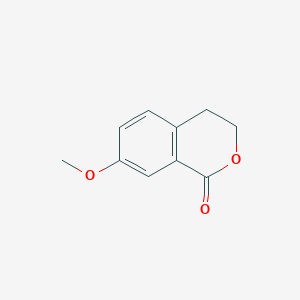


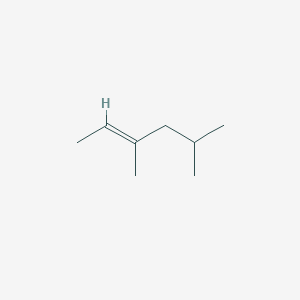
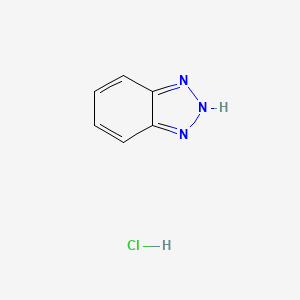

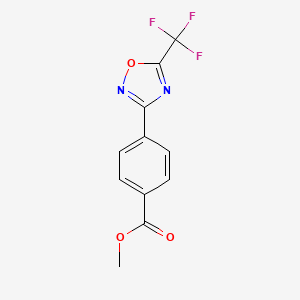
![(4R,7S,10S,13R,16S,19R)-10-(4-Aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3261269.png)
